2-cyclopropyl-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}acetamide
Description
2-cyclopropyl-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}acetamide is a synthetic small molecule characterized by a cyclopropane ring, a pyrrolidine-pyrrolidinylmethyl backbone, and a pyrimidine substituent. Its structure combines rigidity from the cyclopropane moiety with conformational flexibility from the pyrrolidine ring, making it a candidate for modulating biological targets such as enzymes or receptors.
Properties
IUPAC Name |
2-cyclopropyl-N-[(1-pyrimidin-2-ylpyrrolidin-2-yl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4O/c19-13(9-11-4-5-11)17-10-12-3-1-8-18(12)14-15-6-2-7-16-14/h2,6-7,11-12H,1,3-5,8-10H2,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LACKBURFBALBHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2=NC=CC=N2)CNC(=O)CC3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Cyclopropyl-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}acetamide, with the CAS number 2097859-73-7, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C_{13}H_{17}N_{3}
- Molecular Weight : 260.33 g/mol
- Structure : The compound features a cyclopropyl group, a pyrimidine ring, and a pyrrolidine moiety linked through a methyl acetamide chain.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrimidine derivatives, including this compound. For instance, compounds with similar structures demonstrated significant cytotoxic effects against various cancer cell lines. A notable study reported IC50 values for related pyrimidine derivatives against breast cancer (MCF-7) and lung cancer (A549) cell lines, indicating promising anticancer activity .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF-7 | 0.09 ± 0.0085 |
| Similar Pyrimidine Derivative | A549 | 0.03 ± 0.0056 |
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. In vitro assays indicated that related pyrimidine derivatives exhibited significant inhibition of COX-2 activity, a key enzyme in inflammatory processes. The IC50 values for these compounds were comparable to established anti-inflammatory drugs such as celecoxib .
Neuroprotective Effects
Preliminary studies suggest that this compound may possess neuroprotective properties. Research involving neutral sphingomyelinase inhibitors has shown that similar compounds can reduce neuroinflammation and promote neuronal survival in models of neurodegenerative diseases like Alzheimer's disease .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the pyrimidine and pyrrolidine moieties have been shown to significantly affect potency and selectivity:
- Pyrimidine Substitution : Electron-donating groups on the pyrimidine ring enhance anticancer activity.
- Pyrrolidine Modifications : Alterations in the nitrogen substituents of the pyrrolidine can improve binding affinity to target enzymes involved in inflammation.
Case Studies
Several case studies have demonstrated the efficacy of similar compounds in preclinical models:
- Alzheimer's Disease Model : A study evaluated a related compound's ability to penetrate the blood-brain barrier and inhibit exosome release, suggesting potential applications in treating neurodegenerative conditions .
- Cancer Cell Line Studies : Various derivatives were tested against multiple cancer cell lines, revealing significant cytotoxicity and highlighting the importance of structural modifications for enhancing activity .
Scientific Research Applications
Neurological Disorders
Research indicates that compounds similar to 2-cyclopropyl-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}acetamide exhibit potential as:
- Antidepressants : Studies have shown that pyrrolidine derivatives can modulate neurotransmitter systems, particularly serotonin and norepinephrine, which are crucial in mood regulation.
- Cognitive Enhancers : Compounds with similar structures have been evaluated for their ability to improve cognitive function in models of Alzheimer’s disease and other neurodegenerative conditions.
Anti-Cancer Properties
The compound has been investigated for its anti-cancer effects, particularly against:
- Breast Cancer : In vitro studies demonstrate that derivatives can inhibit cancer cell proliferation through apoptosis induction.
- Leukemia : Research indicates that the compound may interfere with specific signaling pathways involved in cell survival and proliferation.
Study on Neuroprotective Effects
A recent study published in Drug Target Insights evaluated the neuroprotective effects of similar pyrrolidine derivatives on neuronal cell lines exposed to oxidative stress. The findings indicated that these compounds significantly reduced cell death and improved cell viability, suggesting therapeutic potential for neurodegenerative diseases .
Anti-Cancer Efficacy in Preclinical Models
In a preclinical trial involving breast cancer models, this compound was shown to inhibit tumor growth by inducing apoptosis in cancer cells. The study highlighted the compound's ability to downregulate anti-apoptotic proteins while upregulating pro-apoptotic factors .
Comparison with Similar Compounds
Comparison with Similar Compounds
Due to the absence of direct evidence addressing this compound’s analogs, the comparison below is based on general structural and functional parallels observed in related acetamide derivatives.
Structural Analogs
N-[(1-Pyridin-2-ylpyrrolidin-2-yl)methyl]acetamide Structural Difference: Pyridine replaces pyrimidine. Implications: Pyridine’s reduced hydrogen-bonding capacity compared to pyrimidine may lower binding affinity to targets requiring nitrogen-rich interactions (e.g., DNA topoisomerases) .
2-Cyclopropyl-N-(pyrrolidin-2-ylmethyl)acetamide Structural Difference: Lacks the pyrimidin-2-yl substituent.
Substituent Effects
- Cyclopropane vs. However, larger rings (e.g., cyclohexyl) may offer better metabolic stability due to reduced susceptibility to oxidative degradation.
- Pyrrolidine vs. Piperidine Backbones : Pyrrolidine’s 5-membered ring imposes torsional constraints that may favor binding to compact active sites, whereas piperidine analogs (6-membered) provide greater flexibility for accommodating bulkier substrates.
Pharmacological Profiles
- Kinase Inhibition: Pyrimidine-containing analogs (e.g., imatinib derivatives) often target ATP-binding pockets in kinases. The pyrimidine group’s hydrogen-bonding capacity correlates with IC₅₀ values in the nanomolar range.
- Antimicrobial Activity: Cyclopropane-containing compounds (e.g., ciprofloxacin analogs) disrupt DNA gyrase.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
